REACTION_CXSMILES
|
CO[N:3]([CH2:12][OH:13])[C:4]1[N:9]=[C:8]([NH2:10])[N:7]=[C:6]([NH2:11])[N:5]=1.O>CC(O)C>[CH2:12]([NH:3][C:4]1[N:5]=[C:6]([NH2:11])[N:7]=[C:8]([NH2:10])[N:9]=1)[OH:13]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
ADDITION
|
Details
|
They were mixed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |